ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate
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Description
Ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate is a useful research compound. Its molecular formula is C9H16N4O4 and its molecular weight is 244.251. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Structure and Properties
The title compound, characterized by its unique chemical structure, has been studied for its properties and potential applications. A key study explored its chemical structure through crystallography, revealing two independent molecules in the asymmetric unit, linked by intermolecular hydrogen bonds, indicating potential for forming stable crystalline materials (Boudina, Baouid, Driss, & Soumhi, 2011).
2. Synthetic Applications
Research on the thermal reaction of related esters demonstrates their transformation into valuable chemical structures, such as alkadienoate esters, suggesting applications in synthetic chemistry for producing complex molecules (Tanikaga, Nozaki, Nishida, & Kaji, 1984). Similarly, studies on the biosynthesis of optically pure esters indicate the potential for producing chiral drugs, highlighting the compound's relevance in pharmaceutical synthesis (Ye, Ouyang, & Ying, 2011).
3. Photonic Applications
Research on hydrazone derivatives related to the compound has explored their third-order nonlinear optical properties, demonstrating potential applications in photonic devices due to their high nonlinear optical behavior and optical limiting capabilities (Nair et al., 2022).
4. Material Science Applications
The polymerization of ethylene, butadiene, and carbon dioxide into ester-functionalized polyethylenes, involving compounds with similar functional groups, suggests the utility of such chemical structures in developing new polymeric materials with diverse applications (Zhang et al., 2019).
5. Crystal Packing and Interactions
Studies have also focused on the crystal packing of compounds with similar ethyl enoate structures, emphasizing the role of nonhydrogen bonding interactions, which could inform the design of materials with specific crystallographic properties (Zhang, Wu, & Zhang, 2011).
Properties
IUPAC Name |
ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-4-17-9(14)5-7(2)11-12-8(10-3)6-13(15)16/h5,11H,4,6H2,1-3H3,(H,10,12)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVCQQHAZJPNQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NNC(=NC)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NNC(=NC)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.